N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide
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Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide is a useful research compound. Its molecular formula is C20H32N2O4S and its molecular weight is 396.55. The purity is usually 95%.
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Scientific Research Applications
Structural Optimization for Drug Efficacy
Research efforts have focused on the structural optimization of sulfonamide compounds to enhance their pharmacokinetic properties and efficacy as therapeutic agents. For instance, studies have investigated how minor modifications in the sulfonamide structure can significantly impact a compound's metabolic stability and its ability to interact with biological targets, highlighting the delicate balance between structural design and pharmacological activity (Humphreys et al., 2003).
Synthesis of Heterocyclic Compounds
The sulfonamide group has been utilized in the synthesis of diverse heterocyclic compounds, demonstrating its versatility as a functional group in medicinal chemistry. For example, novel methodologies have been developed for constructing dibenzo[b,f][1,4,5]oxathiazepine 5,5-dioxides and their heterocyclic isosteres, showcasing the sulfonamide group's utility in accessing new chemical spaces and facilitating the discovery of potential therapeutic agents (Sapegin et al., 2016).
Antimicrobial and Antiproliferative Activity
The incorporation of the sulfonamide group into various molecular frameworks has led to the discovery of compounds with significant antimicrobial and antiproliferative activities. This has opened new avenues for the development of sulfonamide-based hybrid compounds as potential treatments for infections and proliferative diseases (El-Gilil, 2019).
Carbonic Anhydrase Inhibition
The sulfonamide group plays a critical role in the inhibition of carbonic anhydrases, a class of enzymes involved in various physiological processes. Research has focused on designing sulfonamide inhibitors targeting specific carbonic anhydrase isozymes, such as those associated with tumors, offering potential therapeutic strategies for cancer treatment (Ilies et al., 2003).
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-methylpropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4S/c1-14(2)9-10-22-17-11-16(21-27(24,25)12-15(3)4)7-8-18(17)26-13-20(5,6)19(22)23/h7-8,11,14-15,21H,9-10,12-13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULGOQIPPXBPLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NS(=O)(=O)CC(C)C)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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